![molecular formula C8H7BrN2 B1445193 7-Brom-2-methylimidazo[1,2-a]pyridin CAS No. 1194375-40-0](/img/structure/B1445193.png)
7-Brom-2-methylimidazo[1,2-a]pyridin
Übersicht
Beschreibung
7-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyridine ring system. Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
7-Br-MeImPyr serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential antimicrobial , antiviral , and anticancer activities. The compound's ability to interact with various biological macromolecules allows for the development of new therapeutic agents.
Case Studies:
- Anticancer Activity : Research has identified several derivatives of 7-Br-MeImPyr that show significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
- Antimicrobial Properties : A study demonstrated that 7-Br-MeImPyr and related compounds possess activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis .
Material Science
In material science, 7-Br-MeImPyr is utilized in developing light-sensitive dyes and optical media for data storage applications. Its photochemical properties make it suitable for creating materials that respond to light stimuli.
Organic Synthesis
The compound acts as an intermediate in synthesizing more complex heterocyclic compounds. Its role as a precursor allows chemists to explore various synthetic pathways leading to new chemical entities with potential biological activities .
Biochemische Analyse
Biochemical Properties
7-Bromo-2-methylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to altered cellular processes.
Cellular Effects
The effects of 7-Bromo-2-methylimidazo[1,2-a]pyridine on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 7-Bromo-2-methylimidazo[1,2-a]pyridine can affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of various genes, impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 7-Bromo-2-methylimidazo[1,2-a]pyridine exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, the interaction with cytochrome P450 can inhibit its enzymatic activity, affecting the metabolism of other compounds. Additionally, 7-Bromo-2-methylimidazo[1,2-a]pyridine can induce changes in gene expression by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-2-methylimidazo[1,2-a]pyridine can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have indicated that prolonged exposure to 7-Bromo-2-methylimidazo[1,2-a]pyridine can lead to cumulative effects on cellular function, including alterations in cell proliferation and viability.
Dosage Effects in Animal Models
The effects of 7-Bromo-2-methylimidazo[1,2-a]pyridine in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects . At higher doses, 7-Bromo-2-methylimidazo[1,2-a]pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates and the subsequent interaction with cellular macromolecules.
Metabolic Pathways
7-Bromo-2-methylimidazo[1,2-a]pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 7-Bromo-2-methylimidazo[1,2-a]pyridine within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 7-Bromo-2-methylimidazo[1,2-a]pyridine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 7-Bromo-2-methylimidazo[1,2-a]pyridine is critical for its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of 7-Bromo-2-methylimidazo[1,2-a]pyridine to these compartments can be mediated by targeting signals or post-translational modifications. The localization to the nucleus allows this compound to interact with transcription factors and other nuclear proteins, influencing gene expression and cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, which leads to the substitution of a hydrogen atom at the 7th position with a bromine atom . The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods
Industrial production methods for 7-Bromo-2-methylimidazo[1,2-a]pyridine may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidized imidazo[1,2-a]pyridine derivatives.
Reduction Products: Hydrogenated imidazo[1,2-a]pyridine derivatives.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the imidazo[1,2-a]pyridine ring system can facilitate binding to these targets, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 7th position.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Has the bromine atom at the 3rd position instead of the 7th position.
7-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 7th position.
Uniqueness
7-Bromo-2-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine atom at the 7th position, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and can lead to distinct biological effects compared to other similar compounds .
Biologische Aktivität
7-Bromo-2-methylimidazo[1,2-a]pyridine (7-Br-MeImPyr) is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and toxicology. This article delves into its biochemical properties, mechanisms of action, and applications in research and therapeutics.
7-Br-MeImPyr interacts with various biological macromolecules, influencing cellular processes through several mechanisms:
- Enzyme Interactions : The compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of metabolites that may retain biological activity.
- Cell Signaling Pathways : Studies indicate that 7-Br-MeImPyr can affect signaling pathways such as MAPK/ERK, which are involved in cell proliferation and differentiation. This suggests potential roles in modulating cellular responses to external stimuli.
The biological activity of 7-Br-MeImPyr is largely attributed to its ability to bind to specific biomolecules:
- DNA Interaction : The compound exhibits mutagenic properties by interacting with DNA, potentially leading to mutations. This is particularly relevant in the context of carcinogenesis associated with cooked meats where similar compounds are formed during high-temperature cooking processes.
- Antiviral and Antimicrobial Activities : Research has shown that 7-Br-MeImPyr and its analogs can possess antiviral properties, making them candidates for developing new therapeutic agents against various pathogens .
Research Applications
7-Br-MeImPyr has numerous applications across different scientific fields:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with potential anticancer and antimicrobial activities. Its structural characteristics allow for modifications that enhance biological efficacy .
- Material Science : The compound is also utilized in developing light-sensitive dyes and optical media for data storage due to its unique chemical properties.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study on the antimicrobial efficacy of 7-Br-MeImPyr derivatives revealed promising results against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM, indicating significant potency against bacterial growth .
Eigenschaften
IUPAC Name |
7-bromo-2-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWNXFKNYAWAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282934 | |
Record name | 7-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-40-0 | |
Record name | 7-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194375-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.